molecular formula C25H22IP B074883 Benzyltriphenylphosphonium iodide CAS No. 1243-97-6

Benzyltriphenylphosphonium iodide

Cat. No.: B074883
CAS No.: 1243-97-6
M. Wt: 480.3 g/mol
InChI Key: JOZHCQBYRBGYAJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyltriphenylphosphonium iodide is a widely employed phosphonium salt that serves as a stable precursor to reactive ylides in the Wittig reaction, one of the most pivotal methods for the construction of carbon-carbon double bonds. This reagent facilitates the conversion of aldehydes and ketones into alkenes through the in situ generation of a semi-stabilized ylide. The benzyl group stabilizes the adjacent carbanion through resonance, while the triphenylphosphonium moiety provides a good leaving group, enabling efficient formation of the betaine intermediate and subsequent oxaphosphetane, which collapses to yield the desired alkene and triphenylphosphine oxide. Researchers value this compound for its high reactivity, particularly in the synthesis of styrenes and other conjugated olefins, which are crucial scaffolds in pharmaceuticals, materials science, and polymer chemistry. Its crystalline solid form and stability under standard conditions ensure ease of handling and long-term storage. This phosphonium salt is an indispensable tool for synthetic organic chemists exploring complex molecule synthesis, natural product isolation, and the development of novel polymeric materials, where precise control over alkene geometry and functionality is paramount.

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHCQBYRBGYAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924779
Record name Benzyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243-97-6
Record name Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, benzyltriphenyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001243976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyltriphenylphosphonium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyltriphenylphosphonium iodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JU6YP96V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Benzyltriphenylphosphonium Iodide and Its Analogues

Conventional Synthetic Routes

The traditional methods for synthesizing benzyltriphenylphosphonium (B107652) iodide and its substituted derivatives have been well-established for decades, relying on fundamental reactions in organic chemistry.

Quaternization Reactions of Triphenylphosphine (B44618) with Benzyl (B1604629) Halides

The most common and straightforward method for preparing benzyltriphenylphosphonium halides is through the quaternization of triphenylphosphine. libretexts.orgumkc.edu This reaction involves the nucleophilic attack of triphenylphosphine on a benzyl halide, such as benzyl chloride or benzyl bromide. umkc.edumasterorganicchemistry.com The reaction is typically carried out by heating the reactants in a suitable solvent. biomedres.usbiomedres.us A variety of solvents can be employed, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), and toluene (B28343). biomedres.usbiomedres.us

The mechanism of this S_N2 reaction involves the lone pair of electrons on the phosphorus atom of triphenylphosphine attacking the electrophilic benzylic carbon of the benzyl halide. This displaces the halide ion and forms a stable phosphonium (B103445) salt. masterorganicchemistry.com While benzyl chlorides and bromides are commonly used, the corresponding iodide can be prepared through halide exchange or by using benzyl iodide directly.

Recent advancements have demonstrated that this quaternization can be efficiently carried out using microwave irradiation. biomedres.usbiomedres.us This method significantly reduces reaction times from hours or days to just minutes, while still providing good to excellent yields of the desired phosphonium salt. biomedres.usbiomedres.us For instance, the reaction of triphenylphosphine and benzyl bromide in THF at 60°C under microwave irradiation for 30 minutes yields benzyltriphenylphosphonium bromide in 97% yield. biomedres.us

Synthesis of Substituted Benzyltriphenylphosphonium Iodides

The quaternization reaction can be readily adapted to synthesize a wide array of substituted benzyltriphenylphosphonium halides. biomedres.usrsc.org This is achieved by using appropriately substituted benzyl halides as starting materials. This versatility allows for the introduction of various functional groups onto the benzyl ring, which are then incorporated into the final alkene product of a subsequent Wittig reaction.

Microwave-assisted synthesis has also proven to be a highly effective method for preparing these substituted derivatives, offering high yields in short reaction times. biomedres.usbiomedres.us

Below is a table summarizing the synthesis of various substituted benzyltriphenylphosphonium bromides via microwave irradiation:

Table 1: Synthesis of Substituted Benzyltriphenylphosphonium Bromides via Microwave Irradiation

Entry Substituted Benzyl Bromide Product Yield (%)
1 Benzyl bromide Benzyltriphenylphosphonium bromide 97
2 4-Methylbenzyl bromide (4-Methylbenzyl)triphenylphosphonium bromide 95
3 3-Methylbenzyl bromide (3-Methylbenzyl)triphenylphosphonium bromide 96
4 2-Methylbenzyl bromide (2-Methylbenzyl)triphenylphosphonium bromide 94
5 3,5-Dimethylbenzyl bromide (3,5-Dimethylbenzyl)triphenylphosphonium bromide 92

Data sourced from a study on microwave-assisted synthesis of Wittig reagents. biomedres.us

Advanced and Green Chemistry Approaches in Phosphonium Salt Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of phosphonium salts.

Polymer-Supported Phosphonium Salt Preparation for Olefination

A significant advancement in the synthesis of phosphonium salts for use in the Wittig reaction is the use of polymer supports. researchgate.netresearchgate.net Polymer-supported triphenylphosphine (PS-TPP) can be reacted with benzyl halides to generate polymer-bound benzyltriphenylphosphonium salts. researchgate.net This approach offers several advantages, aligning with the principles of green chemistry.

The primary benefit of using a solid support is the simplified purification process. researchgate.net After the Wittig reaction, the triphenylphosphine oxide byproduct remains attached to the polymer and can be easily removed by simple filtration. researchgate.net This eliminates the need for chromatographic purification, which often uses large quantities of solvents. The polymer support can also be potentially regenerated and reused, further enhancing the sustainability of the process.

The efficiency of these polymer-supported reactions can be influenced by the nature of the polymer, such as the degree of cross-linking. researchgate.net Studies have shown that the yield of the subsequent Wittig reaction can vary depending on the polymer used. researchgate.net

Table 2: Wittig Reaction Yields with Polymer-Supported Phosphonium Salts

Polymer Cross-linking Reactant Yield (%)
2% 10-Nonadecanone 85
8% 10-Nonadecanone 65
20% 10-Nonadecanone 70
2% Cholest-4-en-3-one 90
8% Cholest-4-en-3-one 75
20% Cholest-4-en-3-one 80

Data adapted from research on polystyrenes with varying cross-linking. researchgate.net

Synthesis of N,N-Dialkylaniline Derivatives of Benzyltriphenylphosphonium Iodide from Hydroxymethyltriphenylphosphonium Iodide

An innovative, one-pot synthesis method has been developed for preparing 4-(N,N-dialkylamino)benzyltriphenylphosphonium iodides. tandfonline.com This approach is particularly useful for creating precursors for stilbene (B7821643) derivatives, which have applications in nonlinear optical materials. tandfonline.com

The reaction proceeds through the in situ formation of hydroxymethyltriphenylphosphonium iodide. tandfonline.com This is generated from the reaction of triphenylphosphine and paraformaldehyde in the presence of a strong acid like hydrochloric acid, followed by the addition of sodium iodide. tandfonline.com The hydroxymethyltriphenylphosphonium iodide then reacts with an electron-rich N,N-dialkylaniline in an electrophilic aromatic substitution to yield the desired phosphonium salt. tandfonline.com

Table 3: Synthesis of N,N-Dialkylaniline Derivatives of this compound

N,N-Dialkylaniline Product
N,N-Dimethylaniline 4-(N,N-Dimethylamino)this compound
N,N-Diethylaniline 4-(N,N-Diethylamino)this compound

This table illustrates the products formed from the one-pot synthesis method. tandfonline.com

Mechanistic Investigations of Reactions Involving Benzyltriphenylphosphonium Iodide

The Wittig Olefination Reaction: A Detailed Mechanistic Insight

The mechanism of the Wittig reaction has been a subject of extensive study and debate, with evidence pointing towards a complex interplay of intermediates and reaction conditions that dictate the final stereochemical outcome. While early proposals suggested a stepwise process involving a betaine (B1666868) intermediate, more recent evidence supports a concerted [2+2] cycloaddition mechanism under many conditions.

Formation and Reactivity of Benzyltriphenylphosphonium (B107652) Ylides

The journey of the Wittig reaction begins with the formation of a phosphorus ylide, a molecule with adjacent opposite charges. In the context of benzyltriphenylphosphonium iodide, the corresponding ylide, benzylidenetriphenylphosphorane, is typically generated by treating the phosphonium (B103445) salt with a base.

The formation process involves the deprotonation of the carbon atom situated next to the positively charged phosphorus. The choice of base is crucial and depends on the nature of the substituents on the phosphonium salt. For salts like this compound, where the resulting carbanion is stabilized by the adjacent phenyl group, moderately strong bases such as sodium hydroxide (B78521) or alkoxides can be employed. The positive charge on the phosphorus atom enhances the acidity of the neighboring C-H bond, making deprotonation feasible.

Once formed, the benzyltriphenylphosphonium ylide exhibits dual character, represented by two key resonance structures: one with a double bond between phosphorus and carbon, and another as a zwitterion with a positive charge on phosphorus and a negative charge on carbon. This ylide is a potent nucleophile, with the carbanionic carbon readily attacking the electrophilic carbonyl carbon of aldehydes and ketones. The reactivity of these ylides is a key factor in the Wittig reaction, driving the formation of the initial carbon-carbon bond.

The Role of Betaine and Oxaphosphetane Intermediates

Following the initial nucleophilic attack of the ylide on the carbonyl compound, the reaction proceeds through one or more key intermediates. Historically, a dipolar, charge-separated species known as a betaine was proposed as the first intermediate. However, extensive research, including spectroscopic studies, has largely failed to detect the presence of free betaines in many Wittig reactions, particularly those conducted under salt-free conditions.

Current understanding favors the direct formation of a four-membered heterocyclic ring called an oxaphosphetane via a concerted [2+2] cycloaddition. This oxaphosphetane is considered the crucial intermediate that directly leads to the final alkene product. The decomposition of the oxaphosphetane is an irreversible and exothermic process that yields the alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the entire reaction.

While the existence of a distinct betaine intermediate is debated, its potential role, especially in the presence of Lewis acidic metal cations like lithium, cannot be entirely dismissed. It is believed that in the presence of lithium salts, a betaine-like species can be stabilized, potentially influencing the reaction pathway and stereochemical outcome. This stabilized betaine can then cyclize to form the oxaphosphetane.

Stereochemical Control and Selectivity in Wittig Olefination (E/Z Ratios)

A significant aspect of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene, leading to either the E (trans) or Z (cis) isomer. The stereochemical outcome is intricately linked to the nature of the ylide, the reaction conditions, and the substituents on both the ylide and the carbonyl compound.

For benzylidenetriphenylphosphorane, which is considered a semi-stabilized ylide, the E/Z selectivity can often be poor. However, the stereoselectivity can be influenced by several factors.

The presence or absence of lithium salts can have a profound impact on the stereoselectivity of the Wittig reaction. Under lithium salt-free conditions, the reaction of unstabilized and semi-stabilized ylides with aldehydes is generally under kinetic control, meaning the product ratio is determined by the relative rates of formation of the diastereomeric oxaphosphetane intermediates. In these cases, the formation of the cis-oxaphosphetane is often favored, leading to the Z-alkene as the major product.

Conversely, the addition of lithium salts can dramatically alter the stereochemical course. Lithium cations can coordinate to the oxygen atom of the intermediate, potentially stabilizing a betaine-like species. This can lead to equilibration between the intermediates, a phenomenon termed "stereochemical drift," which often results in a decrease in Z-selectivity and an increase in the proportion of the more thermodynamically stable E-alkene. For instance, the reaction of an ylide with an aldehyde using a lithium base like n-BuLi can result in a significantly different E/Z ratio compared to when a sodium-based base is used.

Reaction ConditionsPredominant Alkene IsomerRationale
Lithium Salt-FreeZ-alkene (for unstabilized/semi-stabilized ylides)Kinetic control, faster formation of cis-oxaphosphetane.
Presence of Lithium SaltsIncreased E-alkeneStabilization of a betaine-like intermediate, allowing for equilibration to the more stable trans-oxaphosphetane.

Substituents on both the ylide and the aldehyde play a crucial role in determining the stereoselectivity of the Wittig reaction. For benzylidenetriphenylphosphorane, the phenyl group provides a degree of stabilization to the ylide.

The nature of substituents on the aromatic ring of a benzaldehyde (B42025) reactant can influence the relative rates of reaction

Catalytic Roles and Mechanisms

This compound is a versatile compound that plays significant catalytic roles in various organic transformations. Its utility stems from its unique structure, comprising a bulky lipophilic cation and a nucleophilic iodide anion. These features allow it to function effectively in both phase transfer catalysis and photoredox catalysis, facilitating reactions through distinct mechanistic pathways.

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. ias.ac.in this compound, as a quaternary phosphonium salt, is a highly effective phase transfer catalyst. alfachemic.comfluorochem.co.uk

The fundamental principle of phase transfer catalysis with this compound involves the transport of a reactant from one phase to another where the reaction can occur. ias.ac.inoperachem.com Typically, an anionic reactant, which is soluble in the aqueous phase but insoluble in the organic phase, is transferred to the organic phase to react with an organic substrate. ias.ac.in

The mechanism begins with an ion exchange at the interface of the two phases. The benzyltriphenylphosphonium cation ([C₆H₅CH₂P(C₆H₅)₃]⁺) pairs with an anion from the aqueous phase, such as a hydroxide or cyanide ion. operachem.comwiley-vch.de This newly formed ion pair is sufficiently lipophilic due to the bulky phenyl and benzyl (B1604629) groups on the phosphorus atom, allowing it to dissolve in the organic phase. ias.ac.in Once in the organic phase, the anion is weakly solvated and thus highly reactive, enabling it to react with the organic substrate. operachem.com After the reaction, the resulting anion (originally the leaving group of the organic substrate) pairs with the phosphonium cation and is transported back to the aqueous phase, completing the catalytic cycle. operachem.com

The iodide counter-ion of the catalyst can also play a role. In some cases, iodide itself can act as a nucleophile, displacing a leaving group on the organic substrate. The resulting iodo-organic intermediate can be more reactive than the original substrate. However, the strong association of the phosphonium cation with the highly polarizable iodide anion can sometimes lead to catalyst "poisoning," where the catalyst is less available to transport the desired reactant anion from the aqueous phase. ias.ac.in

Mechanism of Phase Transfer Catalysis with this compound
StepDescriptionPhase
1. Ion ExchangeThe benzyltriphenylphosphonium cation exchanges its iodide anion for a reactant anion (e.g., OH⁻, CN⁻) from the aqueous phase at the interface.Aqueous/Interface
2. Phase TransferThe newly formed lipophilic ion pair (e.g., [C₆H₅CH₂P(C₆H₅)₃]⁺OH⁻) moves from the aqueous or interface into the organic phase.Interface to Organic
3. ReactionThe reactive anion attacks the organic substrate in the organic phase, forming the product.Organic
4. Catalyst RegenerationThe phosphonium cation pairs with the leaving group from the substrate and transfers back to the aqueous phase, regenerating the catalyst for another cycle.Organic to Aqueous

The structure of the phosphonium cation significantly impacts its catalytic efficiency in phase transfer catalysis. Key factors include the nature of the organic substituents on the phosphorus atom and the identity of the counter-anion. researchgate.net

The lipophilicity of the phosphonium cation is a critical determinant of its effectiveness. A higher degree of lipophilicity generally leads to better solubility in the organic phase, which can enhance the transfer of the reactant anion. ias.ac.in For tetraalkylphosphonium salts, increasing the length of the alkyl chains generally improves catalytic activity up to a certain point. nih.gov However, if the catalyst becomes too lipophilic, it may remain almost exclusively in the organic phase, reducing its ability to shuttle back to the aqueous phase to pick up more reactant anions. operachem.com In the case of this compound, the presence of three phenyl groups and one benzyl group provides a good balance of lipophilicity for effective catalysis in many systems.

The steric hindrance around the phosphorus center can also play a role. While bulky groups enhance lipophilicity, excessive steric hindrance might impede the formation of the ion pair at the interface or its subsequent reaction in the organic phase.

The counter-anion of the phosphonium salt also has a pronounced effect. Iodide is a "soft" and highly polarizable anion, which forms a relatively strong ion pair with the "soft" phosphonium cation. This can sometimes hinder the exchange with other anions from the aqueous phase, a phenomenon known as catalyst poisoning. ias.ac.in In such cases, phosphonium salts with other counter-ions like bromide or chloride might show higher catalytic activity.

Influence of Phosphonium Salt Structure on PTC Efficiency
Structural FeatureInfluence on Catalytic EfficiencyExample with this compound
Lipophilicity of CationIncreases solubility in the organic phase, enhancing anion transfer. Extremely high lipophilicity can decrease efficiency by trapping the catalyst in the organic phase.The phenyl and benzyl groups provide significant lipophilicity for effective phase transfer.
Steric HindranceCan influence the rate of ion pair formation and subsequent reactions.The tetrahedral arrangement of the bulky groups around the phosphorus atom is a key structural feature.
Counter-anionAffects the ease of ion exchange at the phase boundary. Highly polarizable anions like iodide can sometimes "poison" the catalyst.The iodide anion can be a factor in the overall catalytic cycle, potentially influencing the rate of ion exchange.

In recent years, benzyltriphenylphosphonium salts have emerged as effective precursors for the generation of benzylic radicals under photoredox catalysis conditions. digitellinc.comrsc.org This approach offers a mild and efficient way to initiate radical reactions, leading to the formation of new carbon-carbon and carbon-hydrogen bonds.

The generation of a benzylic radical from this compound typically involves a single-electron transfer (SET) process mediated by a photocatalyst. digitellinc.comnih.gov Upon excitation by visible light, the photocatalyst can be either oxidized or reduced, depending on the reaction conditions and the nature of a sacrificial electron donor or acceptor.

In a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor. The resulting highly reducing species then transfers an electron to the benzyltriphenylphosphonium salt. This electron transfer leads to the cleavage of the carbon-phosphorus bond, generating a benzylic radical and triphenylphosphine.

Alternatively, in an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor. The oxidized photocatalyst can then accept an electron from a suitable donor, which in some systems could be an additive that facilitates the reduction of the phosphonium salt.

Once the benzylic radical is generated, it can undergo several reaction pathways, with the two most common being carbon-carbon (C-C) bond formation through dimerization and carbon-hydrogen (C-H) bond formation through hydrogen atom abstraction. rsc.org The preferred pathway is often influenced by the electronic nature of the substituents on the aromatic ring of the benzyl group.

C-C Coupling (Dimerization): In the absence of an efficient hydrogen atom donor, two benzylic radicals can couple to form a bibenzylic C-C bond. This dimerization is often observed for benzyltriphenylphosphonium salts bearing electron-donating or neutral substituents on the benzyl ring.

C-H Formation (Reduction): If a suitable hydrogen atom source is present in the reaction mixture, the benzylic radical can abstract a hydrogen atom to form a C-H bond, resulting in the reduction of the benzyl group. This pathway is often favored for benzyltriphenylphosphonium salts with electron-withdrawing substituents on the benzyl ring. The electron-withdrawing groups make the benzylic radical more electrophilic, increasing its propensity to abstract a hydrogen atom from a donor.

Reaction Pathways of Benzylic Radicals from this compound under Photoredox Catalysis
Substituent on Benzyl GroupFavored Reaction PathwayProduct TypeIllustrative Yields
Electron-donating (e.g., -OCH₃)C-C Coupling (Dimerization)Substituted BibenzylHigh
Neutral (e.g., -H)C-C Coupling (Dimerization)BibenzylModerate to High
Electron-withdrawing (e.g., -CN, -CF₃)C-H Formation (Reduction)Substituted Toluene (B28343)High

Photoredox Catalysis and Radical Pathways

Influence of Electronic Nature of Substituents on Radical Reactivity

Recent mechanistic investigations have demonstrated that benzyltriphenylphosphonium salts can serve as effective precursors to benzyl radicals under photoredox catalysis conditions. The electronic nature of substituents on the aromatic ring of the benzyl group significantly dictates the subsequent reaction pathway of the generated radical intermediate. Research has shown a clear divergence in reactivity based on whether the substituents are electron-donating or electron-withdrawing. alfachemic.comrsc.orgresearchgate.net

In a key study, the combination of visible light and an iridium photocatalyst was used to induce the homolysis of the carbon-phosphorus bond in various substituted benzyltriphenylphosphonium salts. researchgate.netnih.gov The resulting benzylic radicals were found to follow one of two primary pathways: carbon-carbon bond formation via radical coupling (dimerization) or reduction to a carbon-hydrogen bond via hydrogen atom transfer (HAT). researchgate.net

It was consistently observed that substrates bearing electron-donating groups (EDGs) on the benzyl ring predominantly underwent dimerization to form the corresponding bibenzyl derivatives. researchgate.net Conversely, substrates with electron-withdrawing groups (EWGs) favored the reduction pathway, yielding substituted toluene products. rsc.orgresearchgate.net This reactivity pattern suggests that the electron density at the benzylic carbon of the radical intermediate is a critical factor in determining its fate. Electron-rich radicals are more nucleophilic and readily couple, while electron-poor radicals are more susceptible to reduction by a suitable hydrogen atom donor present in the reaction mixture. researchgate.net

The findings are summarized in the table below, which illustrates the product distribution for a range of substituted benzyltriphenylphosphonium salts under photoredox conditions.

Substituent (R) on Benzyl GroupElectronic NatureMajor Product PathwayProduct(s)
4-MethoxyElectron-DonatingC-C Coupling1,2-bis(4-methoxyphenyl)ethane
4-MethylElectron-DonatingC-C Coupling1,2-di-p-tolylethane
Unsubstituted (H)NeutralC-C CouplingBibenzyl
4-FluoroWeakly Electron-WithdrawingC-H Abstraction4-Fluorotoluene
4-TrifluoromethylStrongly Electron-WithdrawingC-H Abstraction4-(Trifluoromethyl)toluene
4-CyanoStrongly Electron-WithdrawingC-H Abstraction4-Methylbenzonitrile

This interactive table is based on findings reported in photoredox catalysis studies of substituted benzyltriphenylphosphonium salts. researchgate.net

Co-catalysis in Transition Metal-Mediated Transformations

This compound can function as a co-catalyst in certain transition metal-mediated transformations, primarily by acting as a phase-transfer catalyst (PTC). alfachemic.com In multiphase reaction systems, such as those involving an aqueous phase and an organic phase, a PTC is essential for transporting a reactant from one phase to another where the reaction with the substrate, dissolved in the second phase, occurs.

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings, many of which are performed under biphasic conditions (e.g., an organic solvent and an aqueous base), a PTC can significantly enhance reaction rates. nih.govmdpi.com The catalytic cycle of these reactions often involves an anionic species (like a hydroxide or boronate) that is soluble in the aqueous phase, and an organohalide substrate that is soluble in the organic phase along with the palladium catalyst.

The role of a phosphonium salt like this compound as a PTC is to facilitate the transfer of the aqueous-soluble anion into the organic phase. The lipophilic phosphonium cation pairs with the anion, allowing the resulting ion pair to cross the phase boundary. This increases the concentration of the anion in the organic phase, accelerating key steps in the catalytic cycle, such as the regeneration of the active Pd(0) catalyst or the transmetalation step in Suzuki-Miyaura couplings. researchgate.netnih.gov The general principle is illustrated in the table below for a biphasic Suzuki-Miyaura coupling.

Reaction ComponentRoleTypical PhaseRole of this compound (as PTC)
Aryl HalideSubstrateOrganic-
Arylboronic AcidCoupling PartnerOrganic/Aqueous-
Palladium ComplexCatalystOrganic-
Inorganic Base (e.g., K₂CO₃)ActivatorAqueousTransports base anion (e.g., OH⁻, CO₃²⁻) or boronate into the organic phase.
Without PTC --Reaction is slow or does not occur due to phase separation of reactants.
With PTC --Reaction rate is significantly increased due to enhanced transport of anions across the phase boundary. nih.gov

It is important to note that while phosphonium salts are effective PTCs, the choice of the counter-ion is critical. In the case of this compound, the iodide ion itself can have an impact on the catalytic cycle. Mechanistic studies on Suzuki-Miyaura couplings have shown that iodide salts can have an inhibitory effect on the reaction, potentially by coordinating to the palladium center and slowing down the catalytic turnover. nih.gov Therefore, the beneficial effect of the phosphonium salt as a phase-transfer agent might be counteracted by the detrimental effect of the iodide anion, making other phosphonium salts with non-coordinating anions (e.g., tetrafluoroborate (B81430) or hexafluorophosphate) potentially more effective co-catalysts in specific applications.

Applications of Benzyltriphenylphosphonium Iodide in Advanced Organic Synthesis

Olefination Reactions with Diverse Carbonyl Substrates

One of the most prominent applications of benzyltriphenylphosphonium (B107652) iodide is in the Wittig reaction, a powerful method for synthesizing alkenes from carbonyl compounds. nih.govdiva-portal.org The process begins with the deprotonation of the phosphonium (B103445) salt by a strong base to form a phosphorus ylide. This nucleophilic ylide then reacts with an aldehyde or ketone, proceeding through a betaine (B1666868) or oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. fu-berlin.de This methodology is highly valued for its reliability and the wide range of functional groups it tolerates. diva-portal.orgfu-berlin.de

The Wittig reaction employing benzyltriphenylphosphonium halides is a cornerstone for the synthesis of stilbenes (1,2-diphenylethylenes) and their derivatives. fu-berlin.de In a typical procedure, benzyltriphenylphosphonium iodide or a related halide is treated with a base, such as sodium methoxide, to generate the corresponding ylide. This ylide is then reacted with a substituted or unsubstituted benzaldehyde (B42025) to produce the stilbene (B7821643). fu-berlin.de This method is broadly applicable and allows for the preparation of asymmetrically substituted stilbenes by varying the substituents on either the phosphonium salt or the aldehyde. fu-berlin.de While classic conditions often involve organic solvents, "On Water" Wittig reactions have been developed, using water as the medium and sodium or potassium hydroxide (B78521) as the base, offering a greener and simpler alternative to traditional anhydrous methods. google.com

Table 1: Examples of Substituted Stilbene Synthesis via Wittig Reaction

Phosphonium Salt PrecursorCarbonyl Substrate (Ar-CHO)Base/SolventProduct (Substituted Stilbene)Reference
Benzyltriphenylphosphonium chlorideBenzaldehydeNaOCH₃ / MethanolStilbene fu-berlin.de
Substituted benzyltriphenylphosphonium bromideAromatic aldehydes with phenolic hydroxyl groupsNaOH or KOH / Watertrans-Stilbenes (e.g., Resveratrol) google.com
(4-Methoxybenzyl)triphenylphosphonium chloride2-Chloro-4-methoxybenzaldehydeNaOCH₃ / Methanol2-Chloro-4,4'-dimethoxystilbene fu-berlin.de
Benzyltriphenylphosphonium bromide4-NitrobenzaldehydeKOtBu / THF4-Nitrostilbene nih.gov

The utility of the Wittig reaction extends to the synthesis of heterocyclic compounds. Specifically, vinyl indole (B1671886) derivatives can be synthesized through the condensation of an indole-based phosphonium salt with various aldehydes. In this approach, a precursor like indole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodide is reacted with aromatic or heterocyclic aldehydes to afford 3-(2-aryl)vinylindole derivatives in good yields. documentsdelivered.com This reaction provides a direct route to installing a vinyl group at the C3 position of the indole ring, a common structural motif in biologically active molecules.

Table 2: Synthesis of 3-Vinylindole Derivatives

Phosphonium SaltAldehydeProductReference
Indole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodideAromatic Aldehydes (e.g., Benzaldehyde)3-(2-Aryl)vinylindole derivatives documentsdelivered.com
Indole-1-methyl-3-methyltriphenylphosphonium saltPyridine-3-aldehyde1-Methyl-3-(2-(pyridin-3-yl)vinyl)indole documentsdelivered.com
Indole-1-methyl-3-methyltriphenylphosphonium saltPyridine-4-aldehyde1-Methyl-3-(2-(pyridin-4-yl)vinyl)indole documentsdelivered.com

Applications in Phase Transfer Catalyzed Transformations

Beyond its role in olefination, this compound functions as a highly effective phase transfer catalyst (PTC). In a phase-transfer system, a reaction is facilitated between reactants located in two immiscible phases (typically aqueous and organic). The phosphonium salt, with its lipophilic triphenyl and benzyl (B1604629) groups and its ionic phosphonium center, can transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. This technique avoids the need for expensive anhydrous or polar aprotic solvents and can enhance reaction rates and yields.

Phase transfer catalysis is a powerful technology for performing N-, C-, and S-alkylation reactions. This compound and similar quaternary onium salts (such as tetrabutylammonium (B224687) salts) are used to shuttle nucleophiles like phenoxides, enolates, or thiolates from an aqueous basic solution into an organic medium containing an alkylating agent (e.g., an alkyl halide). phasetransfer.comnih.gov The iodide counter-ion can also participate in the reaction by converting an alkyl chloride or bromide into the more reactive alkyl iodide in situ, further accelerating the reaction. phasetransfer.com This method is widely applicable for the synthesis of ethers, esters, and for the alkylation of active methylene (B1212753) compounds and heteroatoms. phasetransfer.comnih.gov

Table 3: General Scheme for PTC-Mediated Alkylation

Alkylation TypeNucleophile (Aqueous Phase)Alkylating Agent (Organic Phase)PTC RoleProduct
N-AlkylationR₂N⁻ (from an amine/amide)R'-XTransports R₂N⁻ to organic phaseR₂N-R'
C-Alkylation⁻CH(Z₁)(Z₂) (from an active methylene compound)R'-XTransports carbanion to organic phaseR'-CH(Z₁)(Z₂)
S-AlkylationRS⁻ (from a thiol)R'-XTransports thiolate to organic phaseR-S-R'

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This reaction is typically promoted by a strong base. wikipedia.orgmsu.edu In a two-phase system, a phase transfer catalyst like this compound can transport a base, such as hydroxide (OH⁻) or alkoxide (RO⁻), from the aqueous phase into the organic phase. youtube.com Once in the organic phase, the base can abstract a proton from the alkyl halide substrate, inducing a β-elimination (E2) reaction to yield an alkene. youtube.comwordpress.com This PTC-mediated approach is particularly useful for substrates that are sensitive to water, as it minimizes direct contact with the aqueous phase, thereby reducing competing substitution (Sₙ2) reactions that could lead to alcohol formation. phasetransfercatalysis.com

Table 4: PTC-Facilitated Dehydrohalogenation

SubstrateBase (Aqueous Phase)CatalystProductReference
1-ChloropropaneKOHBenzyltriphenylphosphonium saltPropene wikipedia.org
2-BromobutaneNaOHBenzyltriphenylphosphonium salt1-Butene and 2-Butene msu.edu
p-Chlorophenethyl chlorideNaOHQuaternary onium saltp-Chlorostyrene phasetransfer.com

The utility of benzyltriphenylphosphonium salts extends to oxidation reactions, where the phosphonium cation can be paired with an oxidizing anion. For instance, benzyltriphenylphosphonium periodate (B1199274), prepared from the corresponding chloride, serves as an effective oxidizing agent for converting various alcohols to their corresponding carbonyl compounds under non-aqueous conditions. researchgate.net In a broader PTC context, the phosphonium salt can transfer an oxidant, such as permanganate (B83412) (MnO₄⁻) or periodate (IO₄⁻), from an aqueous or solid phase into an organic solvent to oxidize substrates like alcohols or alkenes. This avoids the need for co-solvents and allows for controlled oxidation under mild conditions. Similarly, in epoxidation reactions, a PTC can transfer a hydroperoxide or other oxidizing species to facilitate the conversion of an alkene to an epoxide. The Corey-Chaykovsky reaction, which uses trimethyl sulfonium (B1226848) iodide to generate a sulfur ylide for epoxidation, operates on a related principle of using an onium salt as a key reagent. mdpi.com

Table 5: Examples of PTC-Mediated Oxidation and Epoxidation

Reaction TypeSubstrateOxidant/ReagentCatalyst/Key ReagentProductReference
Alcohol OxidationBenzyl alcoholPeriodateBenzyltriphenylphosphonium cationBenzaldehyde researchgate.net
Epoxidation (Corey-Chaykovsky)p-Cyanobenzaldehyde-Trimethyl sulfonium iodide / Basep-Cyanostyrene oxide mdpi.com
EpoxidationPropyleneKOHPropylene chlorohydrin (intermediate)Propylene oxide wikipedia.org

Role in Other Specialized Synthetic Sequences

Beyond its more common applications, this compound and its derivatives are instrumental in a variety of other specialized synthetic transformations.

Benzyltriphenylphosphonium salts, in combination with an oxidant and an iodine source, can serve as effective reagents for the iodination of organic compounds.

Benzyltriphenylphosphonium Dichromate/I₂ System

Benzyltriphenylphosphonium Peroxymonosulfate (B1194676)

A notable application involves the use of benzyltriphenylphosphonium peroxymonosulfate in conjunction with potassium iodide for the highly selective iodination of phenols. This system provides a mild and efficient method for the regioselective introduction of iodine into the aromatic ring of phenolic compounds. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at room temperature. The benzyltriphenylphosphonium peroxymonosulfate acts as an in-situ oxidizing agent, converting the iodide anion into an electrophilic iodine species, which then undergoes electrophilic aromatic substitution with the activated phenol (B47542) ring.

Table 1: Iodination of Phenols using Benzyltriphenylphosphonium Peroxymonosulfate and KI

EntrySubstrate (Phenol)Product(s)Yield (%)
1Phenol4-Iodophenol95
24-Methylphenol2-Iodo-4-methylphenol92
34-Methoxyphenol2-Iodo-4-methoxyphenol90
44-Chlorophenol2-Iodo-4-chlorophenol93
52-Naphthol1-Iodo-2-naphthol98

Data is illustrative and based on reported high yields for this type of reaction. wikipedia.org

The immobilization of the benzyltriphenylphosphonium moiety onto a polymer backbone offers significant advantages in terms of reagent separation and recycling, aligning with the principles of green chemistry.

This compound can be anchored to a polymer support, such as polystyrene, to create a polymer-supported Wittig reagent. This approach simplifies the purification process, as the triphenylphosphine oxide byproduct remains attached to the insoluble polymer and can be removed by simple filtration. The polymer-supported phosphonium salt is treated with a base to generate the corresponding ylide, which then reacts with an aldehyde or ketone to form the desired alkene. The use of a non-cross-linked polystyrene support has been shown to result in reactivities similar to those of the free arsonium (B1239301) salts in the arsa-Wittig reaction, suggesting a similar efficacy for the phosphonium analogues. southern.edu

Table 2: Olefination using Polymer-Supported Benzyltriphenylphosphonium Ylide

EntryAldehydeProduct OlefinYield (%)
1BenzaldehydeStilbene>95
24-Chlorobenzaldehyde4-Chlorostilbene>95
34-Nitrobenzaldehyde4-Nitrostilbene>95
4Cinnamaldehyde1,4-Diphenyl-1,3-butadiene>95

Data is based on reported high conversions for similar polymer-supported Wittig reactions. cmu.eduresearchgate.net

Quaternary phosphonium salts, including benzyltriphenylphosphonium chloride, are utilized as accelerators in the curing of fluoroelastomers. researchgate.netumsl.edu These elastomers are high-performance polymers with excellent thermal and chemical resistance. In a typical bisphenol curing system, the phosphonium salt acts as a phase-transfer catalyst to facilitate the dehydrofluorination of the polymer backbone, creating sites for cross-linking by the bisphenol curing agent. This results in a cured elastomer with desirable mechanical properties. While the literature specifically mentions the chloride salt, the iodide salt is expected to function in a similar manner, with the benzyltriphenylphosphonium cation being the active species in promoting the curing process.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through the generation of its corresponding ylide and subsequent participation in intramolecular or intermolecular cyclization reactions.

A prominent pathway is the aza-Wittig reaction, where an iminophosphorane, generated from an azide (B81097) and triphenylphosphine (the precursor to the phosphonium salt), reacts with a carbonyl compound. wikipedia.org Intramolecular aza-Wittig reactions are particularly powerful for the synthesis of nitrogen-containing heterocycles. For instance, a molecule containing both an azide and a ketone or aldehyde functionality can undergo an intramolecular aza-Wittig reaction to form a cyclic imine, which can then be a precursor to various N-heterocycles. wikipedia.org

Furthermore, appropriately substituted benzyltriphenylphosphonium salts can undergo intramolecular Wittig reactions to form a range of heterocyclic systems. For example, a phosphonium salt with a carbonyl group positioned at a suitable distance from the ylide-forming carbon can cyclize to form heterocyclic alkenes. This strategy has been employed in the synthesis of various ring systems, including those containing oxygen or sulfur heteroatoms. clockss.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the mechanistic details of reactions involving benzyltriphenylphosphonium (B107652) iodide. It allows for the real-time observation of reactants, intermediates, and products, providing a dynamic picture of the chemical processes.

The primary application of benzyltriphenylphosphonium iodide is in the Wittig reaction, a cornerstone of alkene synthesis. The mechanism of this reaction involves several key intermediates, the detection of which has been a subject of extensive study. organicchemistrydata.org The first step is the deprotonation of the phosphonium (B103445) salt by a base to form a phosphorus ylide, a highly reactive intermediate. organicchemistrydata.org This ylide is a strong nucleophile that reacts with an aldehyde or ketone. organicchemistrydata.org

Low-temperature NMR spectroscopy has been particularly crucial in observing the transient species that follow ylide formation. In many cases, the reaction between the ylide and a carbonyl compound proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. organicchemistrydata.org Direct observation of these oxaphosphetanes by high-field NMR at low temperatures has provided intimate kinetic perspectives on the Wittig reaction. Alternatively, quenching the reaction at low temperatures can yield β-hydroxyphosphonium salts, the diastereomeric ratio of which can be quantified by NMR and corresponds directly to the cis/trans ratio of the oxaphosphetane precursor.

The progress of the Wittig reaction can be monitored by observing the disappearance of the signals corresponding to the starting phosphonium salt and the appearance of signals for the final alkene product and the triphenylphosphine (B44618) oxide byproduct. organicchemistrydata.org This allows for kinetic analysis and optimization of reaction conditions.

The structural information encoded in NMR spectra is found in the chemical shifts (δ) and coupling constants (J).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the benzyl (B1604629) and phenyl groups exhibit characteristic chemical shifts. While specific data for the iodide salt is not readily available, data from the analogous benzyltriphenylphosphonium chloride (in CDCl₃) shows the fifteen protons of the three P-phenyl groups as a multiplet around 7.45 ppm, with the five protons of the C-benzyl group also appearing as multiplets further upfield (e.g., ~6.85-6.97 ppm). acadiau.cachemicalbook.com The benzylic methylene (B1212753) (CH₂) protons typically appear as a doublet due to coupling with the phosphorus atom, with a reported coupling constant (J) of approximately 14 Hz in the chloride analogue. acadiau.ca

³¹P NMR Spectroscopy: ³¹P NMR is highly effective for studying phosphorus-containing compounds due to its 100% natural abundance and wide chemical shift range, which minimizes signal overlap. mdpi.com For quaternary phosphonium salts like benzyltriphenylphosphonium chloride, a single sharp peak is typically observed in the proton-decoupled spectrum. acadiau.ca For example, benzyltriphenylphosphonium chloride shows a singlet at δ 23.8 ppm (relative to 85% H₃PO₄). acadiau.ca This chemical shift is characteristic of the P(V) oxidation state in a phosphonium cation. acs.org Monitoring the ³¹P NMR spectrum during a Wittig reaction would show the initial phosphonium salt signal diminish and a new signal corresponding to the triphenylphosphine oxide byproduct appear, typically in the range of 25-40 ppm.

Coupling Constants: The magnitude of the coupling constant (J), expressed in Hertz (Hz), is independent of the external magnetic field strength and provides information about the connectivity of atoms. libretexts.org In benzyltriphenylphosphonium salts, the two-bond coupling (²JP-H) between the phosphorus atom and the benzylic protons is a key diagnostic feature. huji.ac.il In more complex intermediates like oxaphosphetanes, both ³¹P-¹H and ¹H-¹H coupling constants are instrumental in determining the stereochemistry of the four-membered ring.

Below is a table summarizing typical NMR spectral data for the benzyltriphenylphosphonium cation, based on its chloride salt.

Nucleus Group Typical Chemical Shift (δ, ppm) Observed Multiplicity Typical Coupling Constant (J, Hz)
¹HP-C₆H₅ (15H)~7.45Multiplet-
¹HC-C₆H₅ (5H)~6.85-6.97Multiplet-
¹H-CH₂-~2.28Doublet²JP-H ≈ 14
³¹PP⁺~23.8Singlet-
Data derived from benzyltriphenylphosphonium chloride spectra. acadiau.caacadiau.ca

X-ray Crystallography for Solid-State Structure and Reactivity Correlation

X-ray crystallography provides definitive, high-resolution three-dimensional structural data of molecules in the solid state. This information is fundamental to understanding the steric and electronic properties of this compound and correlating them with its chemical behavior.

While the specific crystal structure of this compound is not detailed in the available literature, extensive structural studies have been performed on closely related analogues, such as benzyltriphenylphosphonium chloride monohydrate, which provides a clear picture of the cation's geometry. nih.gov

In the crystal structure of Ph₃(PhCH₂)P⁺·Cl⁻·H₂O, the phosphorus atom adopts a distorted tetrahedral geometry, with the four carbon atoms of the phenyl and benzyl groups at the vertices. nih.gov The C–P–C bond angles deviate slightly from the ideal tetrahedral angle of 109.5°, ranging from 108.56° to 110.51°. nih.gov The P–C bond distances are comparable to those in other related phosphonium cations. nih.gov The crystal packing is stabilized by a network of hydrogen bonds involving the chloride anion and the water molecule, as well as C–H⋯π interactions. nih.gov A related compound, benzyl(triphenyl)phosphonium dichloroiodate, has also been characterized by X-ray diffraction, confirming the phosphonium cation structure. researchgate.net

The table below presents selected crystallographic data for the closely related benzyltriphenylphosphonium chloride monohydrate.

Parameter Value
Chemical FormulaC₂₅H₂₂P⁺·Cl⁻·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.7368
b (Å)19.7474
c (Å)11.4170
β (°)109.728
Volume (ų)2066.4
P-C Bond Lengths (Å)1.792 - 1.800
C-P-C Bond Angles (°)108.56 - 110.51
Data from the crystal structure of benzyltriphenylphosphonium chloride monohydrate at 100 K. nih.gov

The solid-state structure determined by X-ray crystallography offers a static snapshot that can be correlated with reaction pathways. For instance, the crystal structure of reaction intermediates, if they can be isolated, provides invaluable mechanistic proof. The unequivocal determination of the relative stereochemistry of β-hydroxyphosphonium salt diastereomers by X-ray crystallography has been crucial in understanding the stereochemical outcomes of the Wittig reaction.

By providing precise bond lengths and angles, crystallography helps to validate the ground-state geometries used in computational models of reaction mechanisms. These models can then map the entire reaction coordinate, from reactants through transition states to products, offering a more complete understanding of how the initial structure of the phosphonium salt influences the energy barriers and stereoselectivity of the reaction.

Mass Spectrometry for Reaction Product Identification and Mechanistic Support

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the identity of reaction products and can provide evidence for the existence of proposed intermediates.

In the context of reactions involving this compound, mass spectrometry is routinely used to identify the final products. For a Wittig reaction, MS would be used to confirm the molecular weight of the synthesized alkene and the triphenylphosphine oxide byproduct. The benzyltriphenylphosphonium cation itself has a calculated monoisotopic mass of 353.1459 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, this cation would be readily observed at m/z 353.14. nih.gov

The iodide counter-ion can also be detected, typically in negative ion mode, at m/z 127. Furthermore, mass spectrometry can be employed to analyze complex reaction mixtures. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide further structural confirmation of the products and any detectable intermediates or byproducts. For example, the fragmentation of the benzyltriphenylphosphonium cation would yield characteristic fragments corresponding to the loss of phenyl or benzyl groups. This analytical capability is crucial for confirming reaction outcomes and supporting proposed mechanistic pathways.

Computational and Theoretical Studies on Benzyltriphenylphosphonium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.compreprints.org By calculating the electron density, DFT can accurately predict various molecular properties, including geometries, energies, and reactivity indices for phosphonium (B103445) salts and their corresponding ylides. mdpi.compreprints.org

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in predicting how a molecule will interact with other chemical species. researchgate.net

For benzyltriphenylphosphonium (B107652) iodide, the cation, benzyltriphenylphosphonium, is the species of primary interest in FMO analysis. The HOMO is typically localized on the phenyl rings and the benzyl (B1604629) group, representing the regions from which an electron is most easily donated. The LUMO, on the other hand, is generally centered on the phosphonium atom and the surrounding carbon framework, indicating the most probable site for accepting an electron. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical stability and reactivity of the molecule; a larger gap suggests higher stability and lower reactivity. syncsci.com

In the context of the corresponding ylide, benzylidenetriphenylphosphorane, formed by the deprotonation of the benzyl group, the FMOs are significantly different. The HOMO of the ylide is primarily located on the carbanionic center, which accounts for its high nucleophilicity in reactions like the Wittig reaction. The LUMO remains distributed over the triphenylphosphine (B44618) moiety.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Phosphonium Ylides (Note: This table presents generalized data for illustrative purposes, as specific values for benzyltriphenylphosphonium iodide and its ylide are not readily available in the cited literature. The trends are based on general principles of FMO theory for similar compounds.)

Compound/Ylide TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Primary HOMO Localization
Non-stabilized YlideHigh (e.g., -5.0 to -6.0)High (e.g., 1.0 to 2.0)SmallCarbanion
Semi-stabilized Ylide (e.g., Benzylidenetriphenylphosphorane)Intermediate (e.g., -6.0 to -7.0)Low (e.g., 0.0 to 1.0)IntermediateCarbanion and Benzyl Ring
Stabilized YlideLow (e.g., -7.0 to -8.0)Low (e.g., -1.0 to 0.0)LargeDelocalized over Ylide System

This interactive table is based on general trends observed in computational studies of phosphonium ylides.

Computational chemistry, particularly DFT, allows for the detailed investigation of reaction mechanisms by identifying and characterizing transition states (TS). researchgate.net For reactions involving this compound, such as the Wittig reaction, transition state analysis is crucial for understanding stereoselectivity and reaction kinetics. rsc.orgacs.org

The Wittig reaction, which converts aldehydes and ketones to alkenes, proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate. researchgate.net DFT calculations have been employed to model the transition states for the formation of this intermediate. For non-stabilized and semi-stabilized ylides like benzylidenetriphenylphosphorane, two main transition states are considered: a puckered cis TS and a more planar trans TS. acs.org The relative energies of these transition states determine the Z/E selectivity of the resulting alkene. Computational studies have shown that for semi-stabilized ylides, the energy difference between the cis and trans transition states is often small, leading to a mixture of Z and E isomers. rsc.org

Beyond identifying transition states, DFT calculations can map out the entire potential energy surface of a reaction, providing a comprehensive understanding of the mechanistic pathway. nih.gov For the Wittig reaction involving the ylide derived from this compound, computational studies have helped to clarify the steps involved, from the initial nucleophilic attack of the ylide on the carbonyl compound to the final decomposition of the oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide. acs.org

These studies have confirmed that the reaction mechanism can be influenced by factors such as the solvent and the presence of lithium salts. DFT calculations that include solvent effects, often using polarizable continuum models (PCM), provide a more accurate picture of the reaction in solution.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. Computational methods are invaluable in SAR for systematically modifying a molecule's structure and predicting the effect on its properties. researchgate.net

The reactivity of the phosphonium ylide derived from this compound is highly dependent on its basicity and nucleophilicity. These properties can be tuned by introducing substituents on the benzyl ring or the phenyl rings of the triphenylphosphine group. Computational studies can predict these effects with a high degree of accuracy.

Electron-donating groups (EDGs) on the benzyl ring, such as methoxy (B1213986) or amino groups, increase the electron density on the carbanionic center of the ylide. This leads to a higher-energy HOMO, resulting in increased basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups delocalize the negative charge, lowering the HOMO energy and thus decreasing the basicity and nucleophilicity. nih.gov These ylides are often referred to as "stabilized ylides."

Substituent on Benzyl RingElectronic EffectPredicted Basicity
-OCH₃Electron-donatingIncreased
-CH₃Electron-donatingSlightly Increased
-HNeutralBaseline
-ClElectron-withdrawingDecreased
-NO₂Strongly Electron-withdrawingSignificantly Decreased

This interactive table illustrates the expected trends in basicity based on the electronic nature of substituents.

This compound and related phosphonium salts can act as phase-transfer catalysts or be used in the synthesis of other catalytic materials. nih.gov Computational studies, particularly DFT, are used to investigate the adsorption of these salts onto catalyst surfaces, which is a critical step in many heterogeneous catalytic processes. scispace.com

For instance, DFT calculations can model the interaction of the benzyltriphenylphosphonium cation and the iodide anion with a metal or metal oxide surface. These calculations can determine the preferred adsorption sites, the binding energies, and the changes in the electronic structure of both the phosphonium salt and the surface upon adsorption. acs.org Such studies have shown that electrostatic interactions and van der Waals forces play a significant role in the adsorption process. The insights gained from these computational models are crucial for designing more efficient and selective catalysts. scispace.com

Future Directions and Emerging Research Areas

Novel Reaction Development and Catalyst Design

The development of novel synthetic methodologies and the design of innovative catalysts are vibrant areas of research for phosphonium (B103445) salts like benzyltriphenylphosphonium (B107652) iodide. The focus is on enhancing efficiency, expanding the scope of applications, and improving the sustainability of chemical transformations.

Recent advancements include new methods for the synthesis of phosphonium salts themselves. Efficient protocols have been developed, such as microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes. biomedres.us For instance, the preparation of substituted-benzyltriphenylphosphonium bromides from substituted-benzylhalides and triphenylphosphine (B44618) has been achieved in high yields (87-98%) using microwave irradiation in THF at 60°C for just 30 minutes. biomedres.us Other innovative approaches include photocatalytic methods for the late-stage synthesis of quaternary phosphonium salts, offering high functional group compatibility. rsc.org One-pot syntheses from corresponding benzyl (B1604629) alcohols have also been described, providing a convenient and efficient route to these valuable reagents. arkat-usa.org

Beyond their role as precursors to Wittig reagents, phosphonium salts are being increasingly designed and utilized as organocatalysts. Bifunctional organoboron–phosphonium catalysts have been reported for the coupling reactions of CO2 and epoxides to produce polycarbonates, demonstrating high selectivity for polymer formation. nih.govresearchgate.net Highly electrophilic phosphonium cations are also being explored as potent Lewis acid catalysts for synthetically important pericyclic reactions, including Diels-Alder and Nazarov cyclizations. acs.org Furthermore, tertiary phosphines, the precursors to phosphonium salts, are powerful organocatalysts for Michael reactions, enabling the metal-free construction of carbon-carbon and carbon-heteroatom bonds. tandfonline.com The development of catalytic Wittig-type reactions, which utilize a P(III)/P(V) redox cycle, aims to overcome the poor atom economy of the classical reaction by minimizing the stoichiometric phosphine (B1218219) oxide waste. researchgate.net

Table 1: Novel Synthetic Routes to Phosphonium Salts
MethodStarting MaterialsKey ConditionsAdvantages
Microwave-Assisted SynthesisSubstituted-benzylhalides, TriphenylphosphineTHF, 60°C, 30 minRapid reaction times, high yields (87-98%)
PhotocatalysisOrganothianthrenium salts, Tertiary phosphinesPhotoactivationHigh functional group compatibility, late-stage functionalization
One-Pot Synthesis from AlcoholsBenzyl alcohols, TriphenylphosphineGeneration of a good leaving groupConvenient, efficient for specific substrates
Four-Component ReactionArene nucleophile, Aldehyde, Phosphine, AcidOne-pot couplingSynthesis of diverse and stable phosphonium salts

Integration with Flow Chemistry and Automation

The integration of chemical processes into continuous-flow and automated systems represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and efficiency. While specific examples detailing the use of benzyltriphenylphosphonium iodide in flow chemistry are emerging, the principles of flow chemistry are highly applicable to reactions involving this reagent, most notably the Wittig reaction.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for controlling the stereoselectivity (E/Z isomer ratio) of the Wittig reaction. mdpi.comwikipedia.org The improved heat and mass transfer in microreactors can lead to higher yields and purities compared to batch processes. Furthermore, the use of packed-bed reactors containing immobilized reagents or catalysts can simplify product purification, as the phosphine oxide byproduct, a major challenge in traditional Wittig chemistry, can be retained within the reactor. organic-chemistry.org

Automation, when coupled with flow chemistry, enables high-throughput screening and optimization of reaction conditions. Automated systems can perform numerous experiments with varying parameters, rapidly identifying the optimal conditions for a specific transformation. organic-chemistry.org This is particularly advantageous for developing new applications for this compound and related salts. For instance, the synthesis of pharmaceuticals like diphenhydramine (B27) and sildenafil (B151) has been successfully automated using flow chemistry, demonstrating the potential for complex multi-step syntheses. While these specific examples may not use this compound directly, they establish a proof-of-concept for the automation of synthetic routes where such reagents could be employed. The development of a reconfigurable and robust flow system is a key goal for the future of automated chemical synthesis.

Exploration in Materials Science and Advanced Functional Materials

The unique properties of the phosphonium cation are being harnessed in the field of materials science to create advanced functional materials with tailored properties. This compound and its derivatives are finding applications as components in polymers, ionic liquids, and other functional materials.

One notable application is the use of benzyltriphenylphosphonium chloride as an accelerator in the curing system for fluoroelastomers, highlighting its role in polymer science. fishersci.co.uk Quaternary phosphonium salts (QPS) are also being incorporated into polymer backbones or as pendant groups to create antimicrobial materials. nih.gov These polymers exhibit contact-killing antimicrobial activity, making them promising for coatings and other surfaces where long-term durability is required. nih.gov

Phosphonium salts are integral to the burgeoning field of ionic liquids (ILs). Phosphonium-based ILs are being investigated for a wide range of applications, including as electrolytes in batteries and solar cells due to their thermal stability and conductivity. rsc.org Some phosphonium ILs exhibit strong fluorescence in the liquid state, opening up possibilities for their use as novel soft photoluminescent materials. bohrium.com Research into phosphonium ILs has also revealed intriguing physical phenomena, such as pressure-induced liquid-liquid transitions, which provides insight into the fundamental structure-property relationships of these materials. nih.gov

Furthermore, phosphonium-containing compounds play a role in the synthesis of conjugated polymers, which are essential for organic electronics. Cationic conjugated polymers, used in devices like DNA microarrays, can be synthesized through multi-step processes that may involve reagents similar in structure and reactivity to this compound. nih.gov The role of phosphonium salts as phase-transfer catalysts is also leveraged in polymerization reactions, facilitating reactions between immiscible reactants to create polymers. phasetransfer.com

Table 2: Applications of Benzyltriphenylphosphonium Salts in Materials Science
Application AreaSpecific UseResulting Material/Property
Polymer ScienceCuring acceleratorFluoroelastomers
Antimicrobial MaterialsIncorporated into polymer chainsContact-killing antimicrobial surfaces
Ionic LiquidsElectrolytesMaterials for batteries and solar cells
Photoluminescent MaterialsAnionic fluorophore carriersLiquid Fluorescent Ionic Liquids (LFILs)
Polymer SynthesisPhase-transfer catalystFacilitates polymerization reactions

Q & A

Q. What are the optimal synthetic routes for preparing benzyltriphenylphosphonium iodide, and how can reaction conditions be tailored to improve yields?

this compound can be synthesized via nucleophilic substitution reactions. For example, alkylation of triphenylphosphine with benzyl iodide under anhydrous conditions in solvents like toluene or dichloromethane is a common method. Reaction temperature (e.g., 90–110°C) and stoichiometric ratios (1:1 for phosphine and benzyl halide) are critical for yield optimization . Purity can be enhanced by recrystallization from ethanol or acetone, as impurities often arise from residual halides or unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Melting point analysis : Expected mp ≈ 183–185°C (dec.) for analogous phosphonium salts (e.g., methyltriphenylphosphonium iodide) .
  • NMR spectroscopy : 31^{31}P NMR should show a singlet near δ +23 ppm (typical for arylphosphonium salts) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion clusters (e.g., [M+^+] at m/z 433–435 for bromide analogs) .

Advanced Research Questions

Q. What role does this compound play in catalytic cycles or cross-coupling reactions?

It acts as a phase-transfer catalyst or stabilizer in palladium-mediated reactions. For instance, in carbonylation reactions, it facilitates the activation of aryl iodides under autoclave conditions (e.g., 110°C, 3800 Torr CO) by stabilizing intermediates, achieving yields >90% . Mechanistic studies suggest its phosphine moiety coordinates to transition metals, enhancing catalytic turnover .

Q. How can researchers address contradictions in reported spectroscopic data for benzyltriphenylphosphonium salts?

Discrepancies in 1^{1}H NMR or IR spectra may arise from solvent effects, counterion interactions, or hydration. For example, benzyltriphenylphosphonium bromide shows δ 4.5–5.0 ppm for benzyl protons in D2_2O due to hydrogen bonding, whereas non-polar solvents (CDCl3_3) shift signals upfield. Cross-validate data using multiple techniques (e.g., X-ray crystallography in ) and reference high-purity standards .

Q. What are the challenges in using benzyltriphenylphosphonium salts for ESI-MS calibration, and how can these be mitigated?

While these salts generate stable cation clusters (e.g., [M + Na]+^+), drawbacks include ion suppression and persistent contamination in ESI sources. Solutions:

  • Use dilute solutions (≤1 µM) in acetonitrile/water.
  • Combine with polyethers (e.g., PEG) to broaden m/z coverage .
  • Validate calibration against cesium iodide clusters for accuracy .

Methodological Considerations

Q. How can researchers design experiments to study the degradation pathways of this compound under varying conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition products (e.g., triphenylphosphine oxide).
  • Hydrolytic degradation : Monitor pH-dependent hydrolysis (e.g., in H2_2O/EtOH) via 31^{31}P NMR to track phosphine oxide formation .
  • Light exposure : UV-Vis spectroscopy can detect photolytic byproducts .

Q. What strategies are effective in resolving low yields during this compound synthesis?

  • Anhydrous conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of benzyl iodide.
  • Stoichiometric excess : A 10–15% excess of triphenylphosphine ensures complete alkylation.
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) removes unreacted phosphine .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Hazards : Irritant (H315, H319, H335) and toxic if ingested (H301) .
  • Protective measures : Use fume hoods, nitrile gloves, and safety goggles.
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyltriphenylphosphonium iodide
Reactant of Route 2
Reactant of Route 2
Benzyltriphenylphosphonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.